2-(5-Phthalimidopentylamino)ethanethiol hydrogen sulfate
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Overview
Description
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole is a multifunctionalized isoindole derivativeThese compounds are widespread structural motifs in various natural products and have significant applications in chemical production and clinical medicine .
Preparation Methods
The synthesis of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole typically involves the condensation of phthalic anhydride with primary amines. This process can be facilitated by various synthetic methods, including the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . The overall transformation involves the formation of new carbon-carbon and carbon-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Chemical Reactions Analysis
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various multifunctionalized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole can be compared with other similar compounds, such as:
Phthalimides: These compounds share a similar isoindole core structure and have comparable biological and pharmaceutical applications.
Indole derivatives: Indole derivatives possess a similar aromatic ring system and exhibit a wide range of biological activities.
Isoindole-1,3-dione derivatives: These compounds have a similar core structure and are used in various chemical and pharmaceutical applications
The uniqueness of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole lies in its multifunctionalized structure, which allows for diverse chemical modifications and applications.
Properties
CAS No. |
31792-45-7 |
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Molecular Formula |
C15H20N2O5S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole |
InChI |
InChI=1S/C15H20N2O5S2/c18-14-12-6-2-3-7-13(12)15(19)17(14)10-5-1-4-8-16-9-11-23-24(20,21)22/h2-3,6-7,16H,1,4-5,8-11H2,(H,20,21,22) |
InChI Key |
KWWFIYOMVNMCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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